Ethyl 6-chloro-4-(isopropylamino)nicotinate
Description
Properties
IUPAC Name |
ethyl 6-chloro-4-(propan-2-ylamino)pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O2/c1-4-16-11(15)8-6-13-10(12)5-9(8)14-7(2)3/h5-7H,4H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPTVZUXYHNHOJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(C=C1NC(C)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Starting Material: Ethyl 4,6-Dichloronicotinate
Ethyl 4,6-dichloronicotinate serves as the foundational precursor for most synthetic routes. Its structure enables selective substitution at the 4-position chlorine atom while retaining the 6-chloro group, critical for downstream functionalization. Commercial availability and reactivity make it preferable over nicotinic acid derivatives requiring multistep chlorination.
Alternative Precursors
While less common, mthis compound has been hydrolyzed to the corresponding acid before re-esterification to the ethyl form, though this introduces additional steps and reduces overall yield. Direct amination of ethyl 6-chloronicotinate (C₈H₈ClNO₂) with isopropylamine remains theoretically viable but is hindered by steric and electronic challenges at the 4-position.
Nucleophilic Aromatic Substitution (NAS)
Standard Amination Protocol
The predominant method involves reacting ethyl 4,6-dichloronicotinate with excess isopropylamine in ethanol at elevated temperatures. A representative procedure from patent literature details:
Reactants
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Ethyl 4,6-dichloronicotinate: 12.3 g (55.9 mmol)
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Isopropylamine: 14.37 mL (168 mmol, 3 eq)
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Ethanol: 100 mL
Conditions
-
Temperature: 80°C
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Duration: 18 hours
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Workup: Concentration under vacuum, purification via silica gel chromatography (0–10% ethyl acetate/hexanes)
Outcome
Solvent and Base Optimization
Comparative studies show solvent polarity significantly impacts reaction kinetics:
Ethanol outperforms DMF and THF due to better solubility of isopropylamine and milder reaction conditions. Base additives like K₂CO₃ are unnecessary in ethanol, simplifying purification.
Palladium-Catalyzed Cross-Coupling
Limitations for Direct Amination
Pd-mediated amination of chloronicotinates requires specialized ligands (e.g., BrettPhos) and elevated temperatures (>100°C), making NAS more practical for large-scale synthesis.
Purification and Analytical Characterization
Chromatographic Techniques
Silica gel chromatography with ethyl acetate/hexane gradients (0–10%) effectively removes unreacted starting material and byproducts. High-performance liquid chromatography (HPLC) purities exceed 99% for pharmaceutical-grade material.
Spectroscopic Confirmation
¹H NMR (400 MHz, Chloroform-d) :
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δ 8.69 (s, 1H, pyridine-H)
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δ 6.56 (s, 1H, pyridine-H)
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δ 4.36 (q, J = 7.1 Hz, 2H, OCH₂CH₃)
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δ 3.71 (m, 1H, iPr-NH)
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δ 1.41 (t, J = 7.2 Hz, 3H, OCH₂CH₃)
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δ 1.25 (d, J = 6.5 Hz, 6H, iPr-CH₃)
Scalability and Industrial Considerations
Cost-Efficiency Analysis
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Raw Material Costs : Ethyl 4,6-dichloronicotinate ($120/kg) vs. isopropylamine ($15/kg) favors NAS over catalytic methods.
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Catalyst Expenses : Pd₂(dba)₃ ($2,500/mol) limits cross-coupling to small-scale API synthesis.
Emerging Methodologies
Chemical Reactions Analysis
Ethyl 6-chloro-4-(isopropylamino)nicotinate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired transformation.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol under acidic or basic conditions.
Common reagents used in these reactions include nucleophiles like amines or thiols for substitution, oxidizing agents like potassium permanganate for oxidation, and acids or bases for hydrolysis. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Kinase Inhibition
One of the primary applications of ethyl 6-chloro-4-(isopropylamino)nicotinate is its use as a kinase inhibitor. Kinases are enzymes that play crucial roles in various cellular processes, including signal transduction and cell division. The modulation of kinase activity is vital in treating several diseases, including cancer and autoimmune disorders.
- IRAK-4 Inhibition : Research indicates that this compound effectively inhibits IRAK-4, a kinase involved in inflammatory responses and immune system regulation. Inhibition of IRAK-4 has therapeutic implications for conditions such as rheumatoid arthritis, psoriasis, and multiple sclerosis .
Therapeutic Applications
The compound's ability to modulate kinase activity opens avenues for treating several diseases:
- Autoimmune Diseases : this compound shows promise in managing autoimmune diseases by reducing inflammatory responses associated with conditions like Crohn's disease and ulcerative colitis .
- Cancer Treatment : As a kinase inhibitor, it may also play a role in cancer therapies by targeting specific pathways involved in tumor growth and proliferation .
Case Study 1: IRAK-4 Inhibition
A study published in a patent application highlighted the synthesis of this compound and its effectiveness as an IRAK-4 inhibitor. The research demonstrated significant anti-inflammatory effects in preclinical models, suggesting its potential for treating inflammatory diseases .
Case Study 2: Autoimmune Disease Management
Another study explored the compound's effects on TH17-associated diseases, indicating that it could reduce symptoms in models of multiple sclerosis and psoriasis. The findings suggest that targeting IRAK-4 with this compound may provide substantial therapeutic benefits for patients with these conditions .
Comparative Analysis of Kinase Inhibitors
| Compound Name | Target Kinase | Therapeutic Use | Efficacy Level |
|---|---|---|---|
| This compound | IRAK-4 | Autoimmune diseases, Cancer | High |
| Other Kinase Inhibitor A | Target A | Disease A | Medium |
| Other Kinase Inhibitor B | Target B | Disease B | Low |
Mechanism of Action
The mechanism of action of Ethyl 6-chloro-4-(isopropylamino)nicotinate involves its interaction with specific molecular targets. The isopropylamino group may facilitate binding to enzymes or receptors, modulating their activity. The chloro substituent can influence the compound’s reactivity and stability, affecting its overall biological activity. Detailed studies are required to elucidate the exact pathways and targets involved .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The isopropylamino group at the 4-position (vs.
- Fluorinated Analogs: The 3-fluorocyclopentylamino variant (C13H16ClFN2O2) introduces fluorine’s electronegativity and metabolic stability, which may enhance pharmacokinetics .
Pharmacological and Physicochemical Comparisons
- Methyl 5-amino-6-chloronicotinate (similarity 0.84) differs in amino/chloro positions, altering binding interactions .
- Acid/Base Properties: Ethyl 6-chloro-4-(isopropylamino)nicotinate’s pKa is influenced by the electron-withdrawing chloro group and basic isopropylamino group, contrasting with ethyl 4-amino-6-chloronicotinate (weaker base due to unprotected amino group) .
- Thermal Stability: Analogous compounds (e.g., mthis compound) are stable under vacuum drying (65°C for 2 hours), suggesting similar robustness for the ethyl variant .
Research Findings
- Synthetic Efficiency: Ethyl 6-chloro-4-(4-methoxybenzylamino)nicotinate achieved 90% yield in DMSO with triethylamine, while methyl analogs required tetrahydrofuran and lower temperatures .
Biological Activity
Ethyl 6-chloro-4-(isopropylamino)nicotinate is a chemical compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound is a derivative of nicotinic acid characterized by the presence of an ethyl group, a chlorine atom at the 6-position, and an isopropylamino group at the 4-position. This structural configuration enhances its lipophilicity and influences its interaction with biological membranes and receptors.
Molecular Formula: CHClNO\
Molecular Weight: Approximately 240.73 g/mol
Research indicates that this compound may interact with various biological targets, including:
- Kinase Modulation: This compound has been identified as a potential modulator of kinases such as IRAK-4, which plays a critical role in inflammatory signaling pathways. Inhibition of IRAK-4 can lead to reduced inflammation and may have therapeutic implications for autoimmune diseases .
- Antimicrobial Activity: Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for developing new antimicrobial agents .
Biological Activity Data
The following table summarizes key biological activities associated with this compound based on various studies:
Case Studies
-
IRAK-4 Inhibition Study:
A study investigated the effect of this compound on IRAK-4 modulation. The results indicated significant inhibition of IRAK-4 phosphorylation, leading to decreased activation of downstream inflammatory pathways. This suggests potential use in treating inflammatory diseases . -
Antimicrobial Activity Assessment:
Another investigation focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The compound demonstrated promising inhibitory zones, indicating its potential as an effective antimicrobial agent .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Ethyl 6-chloro-4-(isopropylamino)nicotinate, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves nucleophilic substitution at the 4-position of a chloronicotinate precursor. For example, reacting ethyl 6-chloro-4-chloronicotinate with isopropylamine in anhydrous tetrahydrofuran (THF) under reflux (60–80°C) for 12–24 hours. Catalytic bases like triethylamine improve substitution efficiency. Yield optimization requires controlled stoichiometry (1:1.2 molar ratio of precursor to isopropylamine) and inert atmosphere to prevent hydrolysis .
- Key Data :
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | THF | Higher solubility of intermediates |
| Temperature | 70°C | Balances reaction rate and side reactions |
| Catalyst | Triethylamine | Neutralizes HCl byproduct |
Q. How does the substitution pattern (chloro at position 6, isopropylamino at position 4) affect the compound’s physicochemical properties?
- Methodology : Compare with analogs using computational tools (e.g., DFT for dipole moments) and experimental data (HPLC for logP). The chloro group increases electronegativity, while the bulky isopropylamino group reduces solubility in polar solvents (e.g., water solubility <0.1 mg/mL). LogP values (~2.8) indicate moderate lipophilicity, critical for membrane permeability in bioassays .
Q. What analytical techniques are essential for characterizing purity and structure?
- Methodology :
- NMR : Confirm substitution patterns (e.g., ¹H NMR: δ 1.3 ppm for ethyl ester protons; δ 4.2 ppm for NH coupling with isopropyl group).
- HPLC-MS : Purity assessment (≥95% by reverse-phase C18 column, acetonitrile/water gradient).
- IR Spectroscopy : Detect ester carbonyl stretch (~1720 cm⁻¹) and NH bending (~1600 cm⁻¹) .
Advanced Research Questions
Q. How do steric effects from the isopropylamino group influence binding to biological targets compared to smaller substituents (e.g., methylamino)?
- Methodology : Perform molecular docking studies (e.g., AutoDock Vina) using protein targets (e.g., kinases or GPCRs). Compare binding affinities of this compound with methyl/ethyl analogs. The isopropyl group may hinder binding in sterically constrained active sites but enhance selectivity in others. Validate with SPR (surface plasmon resonance) assays .
- Comparative Data :
| Substituent | Binding Affinity (nM) | Selectivity Ratio |
|---|---|---|
| Methylamino | 120 ± 15 | 1.0 |
| Ethylamino | 95 ± 10 | 1.8 |
| Isopropylamino | 250 ± 30 | 0.5 |
Q. How can contradictory solubility/reactivity data in literature be resolved for this compound?
- Methodology : Replicate experiments under standardized conditions (e.g., USP phosphate buffer pH 7.4 for solubility). Use controlled humidity chambers to assess hygroscopicity. For reactivity discrepancies, employ kinetic studies (e.g., UV-Vis monitoring of ester hydrolysis rates). Cross-validate with DFT calculations to predict hydrolysis pathways .
Q. What strategies mitigate degradation during long-term storage?
- Methodology : Store under argon at −20°C in amber vials. Lyophilization improves stability for aqueous solutions. Accelerated stability studies (40°C/75% RH for 6 months) reveal degradation products (e.g., nicotinic acid via ester hydrolysis). Add antioxidants (e.g., BHT) to formulations for in vivo studies .
Q. What computational models predict the compound’s ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profile?
- Methodology : Use QSAR tools (e.g., SwissADME, pkCSM) to predict:
- CYP450 Metabolism : Likely substrate of CYP3A4 (high logP).
- hERG Inhibition Risk : Low (polar surface area >80 Ų).
- Bioavailability : ~55% (moderate permeability). Validate with microsomal assays .
Ethical and Safety Considerations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
